Zidovudine

Descripción

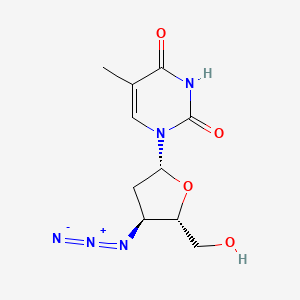

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020127 | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL) | |

| Record name | SID49718184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AZT | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/602670%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

5.2X10-20 mm Hg @ 25 °C /Estimated/ | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to beige, crystalline solid, Needles from petroleum ether | |

CAS No. |

30516-87-1 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azidothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30516-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zidovudine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030516871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zidovudine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIDOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B9XT59T7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Early Development of Zidovudine

Initial Synthesis and Early Biomedical Investigations

Zidovudine was first synthesized in 1964 by Jerome Horwitz at the Wayne State University School of Medicine in Detroit, Michigan. asu.eduacs.orgiarc.fr The initial research was funded by a grant from the National Institutes of Health (NIH). asu.edu Horwitz and his colleagues originally developed this compound as a potential treatment for cancers that they theorized might be caused by retroviruses, based on observations in some birds. asu.edu The design of the drug aimed for it to integrate into the DNA of cancer cells and inhibit their growth. asu.edu

During this early period, in the 1960s, medicinal chemists were exploring compounds that could interrupt the multiplication of viral genetic material, focusing on enzymes like reverse transcriptase, which converts viral RNA into DNA. acs.org this compound was created with the hope that it would inhibit reverse transcriptase, thereby stopping a virus and potentially treating cancer. acs.org However, preliminary testing showed that this compound was ineffective as an anticancer drug in mice, and research into this application was discontinued (B1498344) around 1967. asu.eduacs.org

Re-evaluation for Antiretroviral Activity

Although initially set aside, this compound's potential against retroviruses was noted in the 1970s. In 1974, Wolfram Ostertag of the Max Planck Institute for Experimental Medicine in Germany reported that this compound specifically targeted and inhibited the replication of the Friend virus, a retrovirus that causes a type of leukemia in rodents. asu.eduacs.org This finding provided concrete evidence of this compound's activity against retroviruses. acs.org However, at the time, there were few known human diseases caused by retroviruses, so Ostertag's discovery did not garner significant attention from other researchers. asu.eduacs.org

The situation changed dramatically in the early 1980s with the identification of the human immunodeficiency virus (HIV) as the cause of acquired immunodeficiency syndrome (AIDS). asu.eduacs.org This discovery highlighted the critical role of retroviruses in human disease and spurred an urgent search for effective antiviral therapies. Pharmaceutical companies, including Burroughs Wellcome (now part of GlaxoSmithKline), which had expertise in antiviral drugs, initiated programs to screen compounds for potential activity against HIV. time.comebsco.com this compound, having shown activity against a murine retrovirus, was included in these screening programs. ebsco.comnih.gov

Identification of Potent Anti-HIV-1 Efficacy

In 1984, following the identification of HIV, researchers at the United States National Cancer Institute (NCI), including Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, began a program to develop therapies for HIV/AIDS. cancer.gov They developed an assay using a line of CD4+ T cells to screen drugs for their ability to protect these cells from being killed by HIV. cancer.gov This assay allowed for the simultaneous testing of a compound's anti-HIV effect and its toxicity to infected T cells. wikipedia.org

In February 1985, NCI scientists found that this compound had potent efficacy against HIV in vitro. wikipedia.orgiarc.fr Specifically, this compound was shown to suppress HIV replication in laboratory settings without causing significant damage to normal cells. nih.gov Experiments measuring reverse transcriptase activity in various cell lines demonstrated that this compound blocked a high percentage of detectable HIV replication at low concentrations when added shortly after infection. viivhealthcare.com The concentration required to produce a 50% decrease in supernatant reverse transcriptase was found to be very low in both H9 cells and peripheral blood lymphocytes. viivhealthcare.com

This compound functions as a nucleoside analog reverse-transcriptase inhibitor (NRTI). wikipedia.orgwikipedia.org It is a synthetic nucleoside analog of thymidine (B127349). mims.commdpi.com Intracellularly, it is converted to its active metabolite, this compound triphosphate. mims.com This active form inhibits viral replication by interfering with HIV's reverse transcriptase, the enzyme the virus uses to create a DNA copy of its RNA genome. wikipedia.orgmims.com this compound is incorporated into the growing viral DNA chain in place of thymidine, and because it lacks a 3' hydroxyl group, it acts as an obligate chain terminator, preventing further elongation of the DNA chain. wikipedia.org This mechanism impairs the virus's ability to reproduce, thereby slowing disease progression. ebsco.com

Accelerated Clinical Development and Regulatory Approval Milestones

Following the promising in vitro results, this compound moved rapidly into clinical development. A phase 1 clinical trial was initiated at the NCI and Duke University building on their experience with testing other anti-HIV compounds. wikipedia.org This initial trial demonstrated that this compound could be safely administered to patients with HIV and showed evidence of clinical effectiveness, including increases in CD4 counts and weight gain in AIDS patients. wikipedia.org

Based on these findings, a larger, multi-site, placebo-controlled phase 2 study was initiated in February 1986, involving patients with AIDS or advanced AIDS-related complex (ARC). ebsco.comnih.gov This study was designed to follow participants for 24 weeks. ebsco.com However, the trial was stopped ahead of schedule in September 1986 by an independent data safety monitoring board due to a dramatic difference in outcomes between the this compound and placebo groups. ebsco.comnih.gov A significantly higher number of deaths occurred in the placebo group compared to the this compound group. ebsco.comnih.gov

This compelling evidence of this compound's benefit led to an accelerated review process by the U.S. Food and Drug Administration (FDA). Burroughs Wellcome submitted a new drug application in December 1986. nih.gov The FDA approved this compound (marketed as Retrovir) for the treatment of HIV, AIDS, and ARC on March 20, 1987. wikipedia.orgtime.comwebmd.com This approval, based on a single human clinical trial, was remarkably fast, occurring only 25 months after the initial laboratory demonstration of its activity against HIV. wikipedia.orgasu.edu this compound was the first drug approved by the FDA for the treatment of HIV. nih.govcancer.govwebmd.com

Subsequently, this compound was also approved for preventing maternal-fetal transmission of HIV in 1994. ebsco.com In 1990, it was approved for use in children by the FDA. avert.org The development and approval of this compound marked a critical turning point in the AIDS epidemic, offering the first therapeutic option for individuals with HIV. ebsco.com

Data Summary of Key Milestones:

| Milestone | Date | Details | Source(s) |

| Initial Synthesis | 1964 | Synthesized by Jerome Horwitz. asu.eduacs.orgiarc.fr | asu.eduacs.orgiarc.fr |

| Activity against Friend virus reported | 1974 | Reported by Wolfram Ostertag. asu.eduacs.org | asu.eduacs.org |

| Potent in vitro anti-HIV activity identified | February 1985 | Identified by NCI scientists. wikipedia.orgiarc.fr | wikipedia.orgiarc.fr |

| Phase 1 Clinical Trial Initiated | 1985 | Initiated at NCI and Duke University. wikipedia.org | wikipedia.org |

| Phase 2 Clinical Trial Initiated | February 1986 | Multi-site, placebo-controlled study. nih.gov | nih.gov |

| Phase 2 Trial Stopped Early | September 1986 | Due to significant benefit observed in the this compound group. ebsco.comnih.gov | ebsco.comnih.gov |

| New Drug Application (NDA) Submitted to FDA | December 1986 | Submitted by Burroughs Wellcome. nih.gov | nih.gov |

| FDA Approval for HIV/AIDS/ARC | March 20, 1987 | First antiretroviral drug approved for HIV. wikipedia.orgtime.comwebmd.com | wikipedia.orgtime.comwebmd.com |

| FDA Approval for Pediatric Use | 1990 | Approved for use in children. avert.org | avert.org |

| FDA Approval for Prevention of Maternal-Fetal Transmission | 1994 | Approved for use in HIV-infected pregnant women and newborns. ebsco.com | ebsco.com |

Molecular and Cellular Mechanisms of Action of Zidovudine

Zidovudine as a Nucleoside Analog Reverse Transcriptase Inhibitor (NRTI)

As an NRTI, this compound acts as a faulty building block that the virus can mistakenly incorporate into its nascent DNA strand. patsnap.comdrugbank.com This incorporation event is central to its antiviral activity. patsnap.com

Structural Mimicry of Thymidine (B127349)

This compound is a synthetic nucleoside analog that shares structural similarities with the naturally occurring host nucleoside, thymidine. patsnap.comdrugbank.compharmgkb.org The key structural difference lies in the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar ring with an azido (B1232118) group (-N3). pharmgkb.orgnih.govctdbase.org This seemingly small modification has profound implications for DNA synthesis. pharmgkb.orgctdbase.org

Intracellular Bioactivation Pathway to this compound Triphosphate

This compound itself is a prodrug and must undergo intracellular phosphorylation by host cellular kinases to become its pharmacologically active form, this compound-5'-triphosphate (ZDV-TP). patsnap.comdrugbank.compharmgkb.org This conversion involves a sequence of phosphorylation steps. pharmgkb.orgcore.ac.ukasm.org

Role of Cellular Kinases in Phosphorylation (e.g., Thymidine Kinase, Thymidylate Kinase, Nucleoside Diphosphate (B83284) Kinase)

The conversion of this compound to its active triphosphate form is mediated by a series of cellular kinases. The initial and often rate-limiting step is the phosphorylation of this compound to this compound monophosphate (ZDV-MP) by cellular thymidine kinase (TK), primarily thymidine kinase 1 (TK1) in proliferating cells. pharmgkb.orgcore.ac.ukasm.orgoncohemakey.comtaylorandfrancis.com ZDV-MP is then converted to this compound diphosphate (ZDV-DP) by thymidylate kinase. pharmgkb.orgcore.ac.uktaylorandfrancis.com The final phosphorylation step, from ZDV-DP to ZDV-TP, is catalyzed by nucleoside diphosphate kinase. pharmgkb.orgcore.ac.uktaylorandfrancis.comnih.gov While thymidylate kinase is often considered the rate-limiting enzyme in this pathway, leading to intracellular accumulation of ZDV-MP, the final conversion by nucleoside diphosphate kinase may also be rate-limiting. core.ac.uktaylorandfrancis.comresearchgate.net

Data on this compound Phosphorylation Pathway:

| Step | Enzyme Involved | Product |

| This compound -> ZDV-MP | Thymidine Kinase (TK) | This compound Monophosphate |

| ZDV-MP -> ZDV-DP | Thymidylate Kinase | This compound Diphosphate |

| ZDV-DP -> ZDV-TP | Nucleoside Diphosphate Kinase | This compound Triphosphate |

Competitive Antagonism of HIV-1 Reverse Transcriptase

This compound triphosphate (ZDV-TP), the active metabolite, acts as a competitive inhibitor of HIV-1 reverse transcriptase. patsnap.comdrugbank.comnih.gov It competes with the natural substrate, thymidine triphosphate (dTTP), for binding to the active site of the viral enzyme. patsnap.comdrugbank.commaynoothuniversity.ie The affinity of ZDV-TP for HIV-1 reverse transcriptase is significantly higher than for human DNA polymerases, contributing to its selective antiviral activity. wikipedia.orgpatsnap.compharmgkb.org

Mechanism of DNA Chain Termination

Upon incorporation of ZDV-MP into the growing viral DNA chain by HIV-1 reverse transcriptase, DNA synthesis is prematurely terminated. patsnap.comdrugbank.compharmgkb.org This termination occurs because the azido group at the 3' position of the incorporated this compound lacks the necessary hydroxyl group to form the phosphodiester bond required for the addition of the next nucleotide. patsnap.comdrugbank.comctdbase.org This effectively halts the elongation of the viral DNA chain, preventing the completion of reverse transcription and subsequent integration of the viral genome into the host cell DNA. patsnap.comdrugbank.com

Differential Affinity for Viral versus Host Polymerases

A crucial aspect of this compound's therapeutic index is its differential affinity for viral reverse transcriptase compared to human cellular DNA polymerases. ZDV-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase than for human DNA polymerases such as DNA polymerase alpha and beta. wikipedia.orgpatsnap.compharmgkb.orgnih.gov While ZDV-TP can weakly inhibit some human DNA polymerases, including mitochondrial DNA polymerase gamma, its inhibitory effect is considerably more potent against the viral enzyme. drugbank.compharmgkb.orgnih.govasm.org This selective toxicity allows this compound to inhibit viral replication in infected cells without causing excessive damage to uninfected host cells. wikipedia.orgpatsnap.compharmgkb.org However, inhibition of mitochondrial DNA polymerase gamma by ZDV-TP is associated with some of the observed mitochondrial toxicities. nih.govpharmgkb.orgnih.gov

Preferential Inhibition of HIV-1 Reverse Transcriptase

ZDV-TP acts as a potent inhibitor of HIV-1 reverse transcriptase. drugbank.comnih.gov This enzyme is essential for the virus's life cycle, as it converts the viral single-stranded RNA genome into double-stranded viral DNA, which is subsequently integrated into the host cell's genome. wikipedia.orgpatsnap.com ZDV-TP competes with the natural substrate, thymidine triphosphate (TTP), for incorporation into the nascent viral DNA chain being synthesized by reverse transcriptase. pharmgkb.orgdrugbank.comnih.govnih.gov

The critical aspect of ZDV-TP's action lies in the absence of a hydroxyl group at the 3' carbon of its deoxyribose sugar, which is replaced by an azido group. pharmgkb.orgpharmgkb.orgmdpi.com When ZDV-TP is incorporated into the growing viral DNA strand, this missing 3'-hydroxyl group prevents the formation of the 5' to 3' phosphodiester bond required for the addition of the next nucleotide. pharmgkb.orgdrugbank.compatsnap.com This results in premature termination of the viral DNA chain synthesis, effectively halting the reverse transcription process and preventing the formation of the proviral DNA necessary for viral integration and replication. pharmgkb.orgpatsnap.comdroracle.aisciencesnail.com

Research has demonstrated that ZDV-TP exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases. wikipedia.orgpharmgkb.orgpharmgkb.orgpatsnap.com This selective affinity contributes to its antiviral efficacy while minimizing immediate toxic effects on uninfected host cells. wikipedia.orgpatsnap.com Studies have suggested that HIV reverse transcriptase has an approximately 100-fold greater affinity for ZDV-TP than some human DNA polymerases. wikipedia.org

Interaction with Human DNA Polymerases

While this compound's primary target is HIV-1 reverse transcriptase, its active triphosphate form (ZDV-TP) can also interact with and inhibit human cellular DNA polymerases, albeit to a lesser extent. drugbank.comnih.govdroracle.ai This interaction is generally observed at higher concentrations of ZDV-TP than those required to inhibit HIV reverse transcriptase. wikipedia.orgdroracle.ai

Studies have shown that ZDV-TP can weakly inhibit cellular DNA polymerases alpha (α) and gamma (γ). drugbank.comnih.govdroracle.aifrontiersin.org Some research also indicates potential interaction with DNA polymerases beta (β), delta (δ), and epsilon (ε) in vitro. nih.govahajournals.orgsemanticscholar.orgnih.govresearchgate.net The degree of inhibition varies among the different human polymerases. While the affinity for viral reverse transcriptase is considerably higher, the interaction with human polymerases, particularly DNA polymerase gamma, is relevant to the potential for cellular toxicity. wikipedia.orgpharmgkb.orgnih.gov

Data on the inhibitory effects of ZDV-TP on various human DNA polymerases have been reported in research studies. An interactive table below summarizes findings on the relative inhibition of different polymerases by ZDV-TP.

| Enzyme | Inhibition by ZDV-TP | Reference(s) |

| HIV-1 Reverse Transcriptase | Potent inhibition | drugbank.comnih.govnih.gov |

| Human DNA Polymerase α | Weak inhibition | drugbank.comnih.govdroracle.aifrontiersin.org |

| Human DNA Polymerase β | Inhibition observed | nih.govahajournals.orgsemanticscholar.org |

| Human DNA Polymerase γ | Weak inhibition | drugbank.comnih.govdroracle.aifrontiersin.org |

| Human DNA Polymerase δ | Inhibition observed | semanticscholar.orgnih.govresearchgate.net |

| Human DNA Polymerase ε | Inhibition observed | semanticscholar.orgnih.govresearchgate.net |

Note: The level of inhibition can be influenced by experimental conditions and the specific source of the enzyme.

The incorporation of ZDV-TP into human cellular DNA has also been reported in in vitro studies, although the extent and biological significance of this incorporation compared to viral DNA remain areas of research. nih.govdroracle.ai

Effects on Mitochondrial DNA Polymerase Gamma

Among the human DNA polymerases, mitochondrial DNA polymerase gamma (Pol γ) is particularly sensitive to inhibition by nucleoside analogs, including ZDV-TP. pharmgkb.orgpharmgkb.orgsemanticscholar.orgnih.govahajournals.org Pol γ is the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). semanticscholar.orgnih.gov

Inhibition of Pol γ by ZDV-TP can interfere with mtDNA replication, leading to a reduction in mtDNA copy number. pharmgkb.orgpharmgkb.orgsemanticscholar.orgresearchgate.net This depletion of mtDNA can result in mitochondrial dysfunction, affecting cellular energy metabolism and potentially contributing to various cellular and tissue-level effects. pharmgkb.orgpharmgkb.orgresearchgate.netasm.org

Research indicates that phosphorylated this compound can inhibit mitochondrial DNA polymerase-gamma competitively and noncompetitively. ahajournals.orgahajournals.orgasm.org While some studies suggest that ZDV-TP might be a weaker inhibitor of Pol γ compared to the triphosphate forms of other NRTIs like stavudine (B1682478) (d4T), its impact on mitochondrial function and mtDNA levels has been documented. nih.govasm.org The inefficiency of Pol γ to remove incorporated AZT from DNA may also contribute to observed mtDNA depletion. nih.gov

Studies in animal models, such as neonatal rats, have investigated the effects of this compound treatment on mitochondrial DNA copy numbers and related cellular processes. asm.org These studies have provided insights into the potential for this compound to impact mitochondrial health. researchgate.netasm.org

| Tissue (Rat Model) | AZT Treatment Effect on mtDNA Copy Number | Reference |

| Heart | Significant reduction observed at certain time points, followed by recovery. | asm.org |

| Liver | Depletion observed. | researchgate.net |

Note: Data are based on specific research findings and may vary depending on the model and experimental design.

The effects on mitochondrial DNA polymerase gamma are considered a significant factor in the potential for mitochondrial toxicity associated with this compound, which can manifest in various tissues with high energy demands. wikipedia.orgpharmgkb.orgpharmgkb.orgasm.orgnih.govbritannica.com

Antiviral Activity Spectrum and Efficacy of Zidovudine

In Vitro Antiretroviral Potency against HIV-1

In vitro studies have demonstrated that zidovudine is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1). nih.gov It inhibits HIV-1 replication in cell culture. wikipedia.org For instance, the replication of Human Immunodeficiency Virus-2 (HIV-2) in vitro is inhibited by this compound with an ID50 of 0.015 μg/mL. viivhealthcare.comviivexchange.com Studies using peripheral blood mononuclear cells and a CD4+ T cell line (H9) showed that this compound inhibited HIV-1 replication in vitro. nih.gov The suppression of viral production was dose-dependent, with reductions in p24 production ranging from 15% to 89.8% depending on the this compound concentration used in studies involving unfractionated and resting HIV-infected cells. nih.gov

In Vivo Efficacy in HIV-1 Replication Suppression

This compound has demonstrated in vivo efficacy in suppressing HIV-1 replication. wikipedia.org Studies using the SCID-hu Thy/Liv mouse model, which recapitulates features of human HIV-1 infection, have shown that administration of this compound inhibits HIV-1 replication. asm.org Efficacy tests in this model demonstrated that dosages in the range of 10 to 25 mg/kg/day (oral, twice daily) were required to achieve statistically significant inhibition of p24 production in mice infected with HIV-1 isolates. asm.org A phase 1 clinical trial of this compound showed strong evidence of clinical effectiveness, including increased CD4 counts and weight gain in AIDS patients. wikipedia.org this compound chemoprophylaxis has also been shown to reduce perinatal HIV-1 transmission by nearly 70%. cdc.gov

Activity against Other Retroviruses (e.g., Murine Leukemia Virus, Feline Leukemia Virus)

Beyond HIV, this compound exhibits antiviral activity against some other mammalian retroviruses. viivhealthcare.comviivexchange.com

Murine Leukemia Virus (MLV): this compound has demonstrated efficacy against Rauscher murine leukemia virus in vivo. nih.govviivhealthcare.comviivexchange.com In experimental models, infections completely resolved in animals when the drug was administered soon after infection. nih.gov Studies in mice infected with Friend leukemia virus (FLV), a strain of murine leukemia virus, showed that AZT therapy suppressed or reduced virus-induced splenomegaly and increased survival time. wikipedia.orgnih.gov The efficacy was influenced by factors such as the timing of treatment initiation, drug dosage, and treatment duration. nih.gov Continuous treatment with this compound at and following Urethane leukaemia virus (ULV) infection in mice completely prevented splenomegaly and virus expression in splenocytes. capes.gov.br

Feline Leukemia Virus (FeLV): this compound has shown activity against feline leukemia virus. nih.govabcdcatsvets.orgmsdvetmanual.com In experimental models of FeLV infection in pediatric cats, this compound therapy demonstrated significant efficacy, particularly when administered by continuous infusion or when delayed until 96 hours post-infection. nih.gov In vitro studies using Crandell–Rees feline kidney (CRFK) cells infected with FeLV have shown that this compound leads to a concentration-dependent decrease in the percentage of infected cells. nih.gov While effective in vitro and in early experimental infections, its therapeutic benefit in naturally infected cats remains limited. abcdcatsvets.org

This compound also inhibits Human T-lymphotropic virus 1 (HTLV-1) transmission to susceptible cells at concentrations of 1 to 3 μg/mL in vitro. viivhealthcare.comviivexchange.com Several strains of simian immunodeficiency virus (SIV) are also inhibited by this compound with ID50 values ranging from 0.13 to 6.5 μg/mL depending on the species of origin and assay method. viivhealthcare.comviivexchange.com

Here is a table summarizing some of the in vitro activity data:

| Virus | Cell Type / Model | Inhibition Measure | Concentration/Range | Source |

| Human Immunodeficiency Virus-2 (HIV-2) | In vitro | ID50 | 0.015 μg/mL | viivhealthcare.comviivexchange.com |

| Human T-lymphotropic virus 1 (HTLV-1) | Susceptible cells (in vitro) | Inhibition | 1 to 3 μg/mL | viivhealthcare.comviivexchange.com |

| Simian Immunodeficiency Virus (SIV) | In vitro | ID50 | 0.13 to 6.5 μg/mL | viivhealthcare.comviivexchange.com |

| Feline Leukemia Virus (FeLV) | Crandell–Rees feline kidney (CRFK) | Concentration-dependent decrease in infected cells | Not specified | nih.gov |

Evaluation against Non-Retroviral Pathogens

This compound has been evaluated for activity against various non-retroviral pathogens. With the exception of Epstein-Barr virus, most non-retroviruses tested have been insensitive to inhibition by this compound. nih.govviivhealthcare.comviivhealthcare.com this compound had significant inhibitory activity against the Epstein-Barr virus with an ID50 of 1.4 to 2.7 μg/mL in vitro, although the clinical significance is unknown. viivhealthcare.comviivhealthcare.com

Investigations into Antibacterial Properties

This compound has demonstrated antibacterial properties, particularly against certain gram-negative bacteria. wikipedia.orgviivhealthcare.comjwatch.orgfrontiersin.orgnih.gov In vitro studies have shown efficacy against multidrug-resistant gram-negative bacteria, including mcr-1 carrying and metallo-β-lactamase producing isolates, especially in combination with other agents like fosfomycin, colistin, and tigecycline. wikipedia.org this compound has antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Prevotella bivia. frontiersin.org Its antibacterial effect against Escherichia coli and Salmonella typhimurium has been demonstrated both in vitro and in vivo using experimental models of gram-negative bacterial infections. nih.govasm.org this compound was found to be bactericidal against Escherichia coli and Salmonella typhimurium in nutrient broth over 6 hours. nih.gov This activity is associated with the incorporation of this compound into bacterial DNA, acting as a chain terminator, after phosphorylation by bacterial thymidine (B127349) kinases. jwatch.orgfrontiersin.org Studies have shown that this compound can inhibit the intracellular growth of Salmonella typhimurium in macrophage cell lines at concentrations below its minimum inhibitory concentration (MIC). asm.org

Here is a table summarizing some of the antibacterial activity:

| Bacterial Species | Activity Type | Findings | Source |

| Multidrug-resistant Gram-negative bacteria | In vitro, In vivo | Efficacy, especially in combination with other agents | wikipedia.org |

| Enterobacteriaceae (including Shigella, Salmonella, Klebsiella, Enterobacter, Citrobacter, Escherichia coli) | In vitro | Inhibited by low concentrations (0.005 to 0.5 μg/mL) | viivhealthcare.com |

| Escherichia coli | In vitro, In vivo | Antibacterial activity, bactericidal | jwatch.orgfrontiersin.orgnih.gov |

| Klebsiella pneumoniae | In vitro, In vivo | Antibacterial activity, synergy with other antibiotics against MDR strains | jwatch.orgfrontiersin.org |

| Prevotella bivia | In vitro | Antibacterial activity | frontiersin.org |

| Salmonella typhimurium | In vitro, In vivo | Bactericidal activity, inhibition of intracellular growth | nih.govasm.org |

Studies on Activity against Ebola Virus

Investigations into the activity of this compound against Ebola virus (EBOV) have been conducted, particularly in the context of drug repurposing efforts. plos.orgnih.govmdpi.comresearchgate.netplos.orgnih.gov Studies evaluating the anti-Ebola virus activity of this compound in various cell lines have generally shown limited or no significant effect on EBOV propagation. plos.orgnih.govresearchgate.net At a multiplicity of infection (MOI) of 1, this compound had no effect on EBOV propagation in Vero E6, Hep G2, or HeLa cells, or in primary human monocyte-derived macrophages. plos.orgnih.govresearchgate.net At a lower MOI of 0.1, this compound demonstrated limited anti-EBOV activity in Huh 7 cells under certain conditions, but this activity was not consistently reproducible and never achieved greater than 30% viral inhibition. plos.orgnih.govresearchgate.net Combination of lamivudine (B182088) and this compound showed no synergistic antiviral activity against EBOV. plos.orgnih.govresearchgate.net Independent studies performed at the Centers for Disease Control and Prevention also found no antiviral activity for this compound against EBOV infection. plos.orgnih.govresearchgate.net Despite some initial reports suggesting potential efficacy, in vitro studies have largely not supported the therapeutic use of this compound for the treatment of Ebola virus disease. plos.orgnih.govmdpi.comresearchgate.net

Research on SARS-CoV-2 RNA-Dependent RNA Polymerase Inhibition

Research has explored the potential of this compound to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.govbiorxiv.orgbiorxiv.orgscielo.brnih.govresearchgate.netnih.govacs.orgcapes.gov.br Studies have indicated that this compound inhibits the SARS-CoV-2 RdRp in vitro. mdpi.comnih.govnih.govnih.govacs.orgcapes.gov.br The active triphosphate form of this compound has been shown to be incorporated by SARS-CoV-2 RdRp, where it can terminate further polymerase extension. nih.govacs.org In silico analyses suggest that this compound can bind to the catalytic site of RdRp, potentially impairing the function of the viral transcriptase-replicase complex. mdpi.comnih.gov Some studies have found that this compound, among other HIV NRTIs, can inhibit the RNA extension by the nsp12 subunit of SARS-CoV-2 RdRp. biorxiv.org While this compound itself has shown inhibitory effects, studies on chalcogen-zidovudine derivatives have indicated that these compounds might be more potent in inhibiting SARS-CoV-2 replication in cell models compared to this compound. mdpi.comnih.gov

Comparative Antiviral Effects of Nucleoside Analogs on Resting HIV-Infected Cells

Studies evaluating the antiviral activity of nucleoside analogs on resting HIV-infected cells in vitro have revealed significant differences among these agents nih.gov. Resting CD4+ T cells represent a major reservoir for latent HIV infection, where the virus persists in a dormant state, posing a significant challenge for eradication nih.gov.

Research comparing this compound (ZDV), lamivudine (3TC), and abacavir (B1662851) (ABC) in their effects on resting HIV-infected cells in vitro has shown that these drugs exhibit differential activity nih.gov. One study found that ZDV did not show significant activity on resting cells infected in vitro, whereas 3TC and ABC demonstrated significant antiviral activity in these cells nih.gov. This suggests that the effectiveness of nucleoside analogs can be influenced by the activation state of the infected cells nih.gov.

The intracellular phosphorylation of nucleoside analogs to their active triphosphate forms is a critical step for their antiviral activity nih.govnatap.org. The efficiency of this anabolism can be a limiting factor in the efficacy of NRTIs, particularly in resting cells nih.gov. The ratio of the triphosphate nucleoside analog (dideoxynucleoside triphosphate [ddNTP]) to the triphosphate nucleoside (deoxynucleoside triphosphate [dNTP]) is an important factor influencing antiviral activity nih.govnatap.org. A highly favorable ddNTP/dNTP ratio in resting cells has been observed with certain NRTIs, such as didanosine (B1670492) (ddI), zalcitabine (B1682364) (ddC), and lamivudine (3TC) nih.gov.

Studies using PCR to analyze the effects of several NRTIs on inhibiting HIV replication in both activated and resting lymphocytes have also indicated that certain NRTIs, including ddI, ddC, 3TC, and ABC, had a greater effect in resting cells compared to others like ZDV or stavudine (B1682478) (d4T) nih.gov.

While this compound is considered a cell-activation-dependent NRTI, preferentially phosphorylated in activated cells, lamivudine is considered cell-activation-independent, with its phosphorylation occurring nearly as well in resting cells as in activated cells natap.orgnih.gov. This difference in phosphorylation kinetics contributes to the observed differential activity in resting cell populations nih.govnatap.orgnih.gov.

Detailed research findings from comparative studies highlight these differences. For instance, in one study, 3TC at concentrations of 2, 4, and 5 μM and ABC at concentrations of 10 and 15 μM showed significant differences in reducing p24 production in resting cells after activation, while ZDV did not show a significant effect compared to its effect on unfractionated cells nih.gov. The maximum additional effect in reducing p24 levels compared to control was notably higher for 3TC (34.3 at 2 μM) and ABC (33.6 at 10 μM) than for ZDV (2.5 at 0.06 μM) nih.gov.

The following table summarizes comparative antiviral effects on resting HIV-infected cells based on research findings:

| Nucleoside Analog | Activity on Resting Cells (In vitro) | Key Finding |

| This compound (ZDV) | Limited/Not significant | Did not show significant activity on resting cells in one study compared to unfractionated cells. nih.gov |

| Lamivudine (3TC) | Significant | Demonstrated significant activity in decreasing HIV production from recently infected resting cells after activation. nih.gov |

| Abacavir (ABC) | Significant | Demonstrated significant activity in decreasing HIV production from recently infected resting cells after activation. nih.gov |

| Didanosine (ddI) | Greater effect compared to ZDV/d4T | Had a greater effect in resting lymphocytes compared to ZDV or d4T in one study. nih.gov |

| Stavudine (d4T) | Less effect compared to others | Had less effect in resting lymphocytes compared to ddI, ddC, 3TC, or ABC in one study. nih.gov |

These findings underscore that the antiviral activity of nucleoside analogs on resting cells can differ, which is an important consideration in developing strategies for HIV treatment, particularly those aimed at targeting viral reservoirs nih.gov.

Mechanisms of Zidovudine Resistance in Human Immunodeficiency Virus Type 1

Evolution of Viral Resistance under Zidovudine Exposure

The development of high-level resistance to this compound is not the result of a single mutation but rather a gradual and ordered accumulation of multiple mutations within the viral RT gene. nih.govpnas.org This evolutionary process is driven by the selective pressure exerted by the drug. nih.gov The first mutation to typically appear is K70R, which confers only a modest decrease in drug susceptibility. pnas.org Over time, and with continued drug exposure, additional mutations arise, notably at codon 215. pnas.org

The evolutionary pathway is influenced by the impact of these mutations on the virus's replication capacity. nih.gov Some resistance mutations can impair the normal function of the RT enzyme, leading to a virus with reduced fitness. nih.gov Subsequent mutations may then be selected not only for their contribution to drug resistance but also for their ability to compensate for the initial loss of replicative capacity. nih.govnih.gov For instance, the combination of M41L and T215Y mutations can restore the polymerase activity that is diminished by the T215Y mutation alone. asm.orgnih.gov This complex interplay between drug resistance and viral fitness shapes the specific patterns of mutations observed in patients.

Identification and Characterization of Key Reverse Transcriptase Mutations

A specific set of mutations in the HIV-1 RT is strongly associated with this compound resistance. These are often referred to as thymidine (B127349) analog mutations (TAMs) and include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E/N. asm.orgacs.org The presence of a subset of these mutations, often in specific combinations, is required to confer high-level resistance. pnas.orgnih.gov

The mutation at codon 215, where threonine (T) is replaced by either tyrosine (Y) or phenylalanine (F), is considered a primary mutation for this compound resistance. asm.orgpnas.org The T215Y/F mutation alone can cause a significant reduction in susceptibility to the drug. pnas.org Structural and biochemical studies have shown that this mutation is central to the primary mechanism of resistance. asm.orgnih.gov The aromatic side chain of the substituted tyrosine or phenylalanine at position 215 interacts with the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), which enhances the binding of ATP to the enzyme. asm.org This enhanced ATP binding is crucial for the excision of the incorporated this compound monophosphate. The K70R mutation is also considered a primary mutation that appears early in the resistance pathway. pnas.orgnih.gov

While primary mutations initiate resistance, secondary or compensatory mutations are required to enhance the level of resistance and restore viral fitness. nih.gov These mutations act synergistically with the primary mutations.

M41L and L210W: The M41L mutation enhances the excision of this compound monophosphate (AZTMP) and helps to restore the DNA polymerization efficiency that is negatively affected by the T215Y mutation. asm.orgnih.gov The L210W mutation plays a similar role, enhancing excision, particularly when ATP concentrations are low. asm.orgnih.gov

D67N, K70R, and K219Q/E/N: These mutations frequently co-occur with M41L and T215Y to create a highly resistant enzyme. asm.orgnih.gov The K70R mutation, in addition to being an early primary mutation, interacts with the ribose ring and alpha-phosphate of the ATP molecule involved in the excision reaction, further facilitating the process. asm.org

The table below summarizes the roles of key this compound resistance mutations.

| Mutation | Type | Primary Role |

| T215Y/F | Primary | Significantly reduces drug susceptibility; enhances ATP binding for excision. asm.orgpnas.org |

| K70R | Primary | Appears early in resistance development; interacts with ATP during excision. asm.orgpnas.org |

| M41L | Compensatory/Synergistic | Enhances AZTMP excision; restores DNA polymerase activity impaired by T215Y. asm.orgnih.gov |

| L210W | Compensatory/Synergistic | Enhances AZTMP excision, especially at low ATP concentrations. asm.orgnih.gov |

| D67N | Compensatory/Synergistic | Contributes to high-level resistance in combination with other TAMs. nih.gov |

| K219Q/E/N | Compensatory/Synergistic | Works with other mutations to increase the overall level of resistance. asm.org |

Biochemical Basis of Resistance

The primary biochemical mechanism of this compound resistance is not a decreased incorporation of the drug into the viral DNA. asm.orgnih.gov Instead, TAMs confer resistance by granting the RT enzyme an enhanced ability to excise the chain-terminating this compound monophosphate after it has been incorporated. nih.govoipub.com This process effectively unblocks the primer, allowing DNA synthesis to resume. asm.org

The main pathway for this compound resistance involves an ATP-dependent excision reaction. asm.orgnih.gov In this mechanism, the resistant RT enzyme utilizes a molecule of ATP as a pyrophosphate donor. nih.gov The enzyme catalyzes the transfer of the this compound monophosphate (AZTMP) from the 3' end of the terminated DNA primer to the γ-phosphate of the ATP molecule. asm.org This reaction yields a free 3'-OH group on the primer and a dinucleoside tetraphosphate (B8577671) product (AZTppppA). asm.orgnih.gov The TAMs, particularly T215Y, create a more favorable binding site for ATP, which is present at high physiological concentrations, making the excision reaction significantly more efficient in mutant RT compared to the wild-type enzyme. nih.govoipub.comnih.gov

Pyrophosphorolysis is the direct reversal of the polymerization reaction, where a pyrophosphate (PPi) molecule is used to cleave the newly added nucleotide from the DNA chain. nih.gov The ATP-dependent excision mechanism is a specialized form of pyrophosphorolysis where the β and γ phosphates of ATP act as the pyrophosphate donor instead of inorganic pyrophosphate. nih.govpnas.org While mutant RTs show a dramatically enhanced ability to use ATP for this unblocking reaction, their efficiency at using inorganic pyrophosphate is not significantly increased. acs.orgnih.gov This highlights that the key evolutionary adaptation for this compound resistance is the enzyme's ability to co-opt ATP for the specific purpose of excising the chain-terminating drug molecule. nih.gov This primer rescue activity allows the virus to overcome the inhibitory effect of this compound and continue its replication cycle. pnas.org

Impact of Resistance Mutations on Viral Fitness and Replication Capacity

The acquisition of drug resistance mutations, including those conferring resistance to this compound, often comes at a cost to the virus in terms of its replicative fitness. nih.govnih.gov These mutations can lead to structural changes in the reverse transcriptase that, while allowing the virus to evade the drug, may reduce the efficiency of its natural enzymatic functions, such as DNA polymerization. asm.orgnih.gov

Studies comparing different pathways of this compound resistance have shown variations in viral fitness. Viruses carrying the T215Y mutation generally exhibit greater replicative fitness compared to those with the T215F mutation, both in the absence and presence of this compound. nih.gov The addition of the L210W mutation to a virus with M41L and T215Y can increase its fitness in the presence of the drug, but may decrease it in a different mutational context. nih.gov

In the absence of drug pressure, wild-type, drug-sensitive virus tends to outcompete drug-resistant variants. nih.gov This is due to the higher replicative capacity of the wild-type virus. nih.gov However, some resistance mutations, or revertants of these mutations, can be stable and persist in the absence of therapy, indicating a minimal fitness cost. pnas.orgi-base.info For example, unusual mutations at codon 215, such as 215D, 215C, and 215S, which are considered revertants of the primary resistance mutation T215Y, can replicate as efficiently as the wild-type virus. pnas.orgi-base.info

| Mutation(s) | Impact on Viral Fitness | Effect on Replication Capacity |

|---|---|---|

| T215Y | Associated with a significant fitness cost. nih.gov | Can reduce the efficiency of DNA polymerization. asm.org |

| T215F | Generally results in lower fitness compared to T215Y. nih.gov | Confers a modest advantage over wild-type in the presence of this compound. nih.gov |

| M41L | Can compensate for the fitness cost of T215Y. asm.org | Helps restore DNA polymerization activity. asm.org |

| L210W | Impact on fitness is context-dependent on other mutations. nih.gov | Can improve fitness in the presence of this compound in certain mutational backgrounds. nih.gov |

| 215D/C/S (Revertants) | Can replicate as efficiently as wild-type virus. pnas.orgi-base.info | Considered stable mutations that can persist in the absence of drug pressure. i-base.info |

Surveillance and Implications of Transmitted Drug Resistance

The widespread use of antiretroviral drugs has led to the transmission of drug-resistant HIV-1 strains, including those with resistance to this compound. nih.govpnas.org Surveillance of transmitted drug resistance (TDR) is crucial for public health as it can impact the effectiveness of first-line antiretroviral therapies. pnas.orgoup.com

The transmission of viruses with this compound resistance mutations has significant clinical implications. Individuals infected with a virus already carrying resistance mutations may experience a suboptimal response to standard first-line therapies that include this compound or other thymidine analogues. pnas.orgoup.com This can lead to a higher risk of virological failure and the need to switch to more complex and potentially more toxic second-line regimens. oup.com

Of particular concern is the transmission of viruses with revertant mutations at codon 215 (e.g., 215D, 215C, 215S). pnas.orgnih.gov While these viruses may appear to have wild-type susceptibility to this compound in standard resistance tests, they can rapidly re-evolve the primary resistance mutation (T215Y) upon exposure to the drug. pnas.orgnih.gov This is because these revertant mutations require only a single nucleotide change to become T215Y, whereas the wild-type codon requires two changes. pnas.org The presence of these "fossil" resistance mutations highlights the potential for rapid selection of resistance and underscores the importance of genotypic resistance testing in newly diagnosed individuals. nih.govnih.gov

| Region | Prevalence of Transmitted Drug Resistance (TDR) - General Trends | Implications for this compound-containing Regimens |

|---|---|---|

| Europe | Overall decreasing trend in TDR observed in some studies. nih.govfrontiersin.org The overall prevalence of TDR was reported as 12.8% in a large European study. frontiersin.org | Lower prevalence may suggest continued effectiveness of standard first-line therapies for most newly diagnosed individuals. |

| North America | Some studies have reported an increase in overall TDR. escholarship.org | Increasing TDR could necessitate more frequent baseline resistance testing to guide initial therapy. |

| Sub-Saharan Africa | An increase in overall and NNRTI-associated TDR has been observed in some analyses. escholarship.org | The rise in TDR, particularly to NNRTIs which are often co-formulated with thymidine analogues, poses a significant challenge to public health programs. |

| Taiwan | A study showed a decline in the overall prevalence of TDR from 12.3% in 2003-06 to 5.1% in 2007-10. oup.com | Declining TDR may improve the success rate of standard first-line regimens. |

Pharmacokinetics and Pharmacodynamics of Zidovudine

Systemic Absorption Characteristics

Following oral administration, zidovudine is rapidly and nearly completely absorbed from the gastrointestinal tract. drugbank.commims.comontosight.ai However, it undergoes significant first-pass metabolism, primarily in the liver, which reduces its systemic bioavailability. drugbank.commims.comontosight.ai The systemic bioavailability of this compound capsules and solution is approximately 65%, with a reported range of 52% to 75%. drugbank.commims.comviivhealthcare.com The time to reach peak plasma concentration typically ranges from 0.5 to 1.5 hours after oral dosing. mims.commims.com Administration with a high-fat meal may lead to a decrease in both the rate and extent of absorption. drugbank.com

In neonates, bioavailability can differ with age, being approximately 89% in those up to 14 days old and decreasing to around 61% to 65% in older neonates and children aged 3 months to 12 years. drugbank.com

Distribution Profile across Biological Compartments

Once absorbed, this compound is distributed throughout the body. ontosight.aiiarc.fr this compound binds poorly to plasma proteins, approximately 25% to 38%. mims.commims.comviivhealthcare.comiarc.fr Its distribution to cells occurs via passive diffusion. iarc.fr

Tissue Distribution and Organ Accumulation

This compound is distributed to various tissues and organs. Studies in rats have shown rapid absorption and distribution to all tissues, with peak concentrations occurring within 15 minutes. iarc.fr Concentrations of this compound and its metabolites in most rat tissues were observed to be similar to or higher than those in plasma. iarc.fr However, low concentrations were noted in the brain, suggesting slower uptake into the cerebrospinal fluid. iarc.fr this compound has been found in plasma, saliva, semen, and breast milk. iarc.fr

Penetration into Cerebrospinal Fluid and Semen

This compound is known to penetrate the central nervous system (CNS), which is important given the potential neurological manifestations of HIV. ontosight.ai It crosses the blood-brain barrier, achieving therapeutic concentrations in the CNS. ontosight.ai In adults, the average cerebrospinal fluid (CSF) to plasma this compound concentration ratio 2-4 hours after dosing has been reported to be approximately 0.5. viivhealthcare.com Studies have indicated that the drug penetrates the CSF slowly, with peak concentrations reached at 2 hours, and the area under the curve in CSF being about 75% of that in plasma. iarc.fr

This compound has also been detected in semen. viivhealthcare.comiarc.frmims.comru.nlpsu.edu

Maternal-Fetal Placental Transfer Dynamics

This compound readily crosses the human placenta. mims.commims.comviivhealthcare.comhiv.govnih.govglowm.comasm.org Studies using an in vitro placental perfusion system demonstrated that this compound is transferred towards the fetus more rapidly than L-glucose, a smaller water-soluble molecule that diffuses passively across the placenta. nih.gov This transfer rate was proportional to the concentration in the maternal perfusate and occurred bidirectionally, consistent with simple diffusion. nih.govnih.gov The lipophilicity of this compound is believed to contribute to its rapid transfer across the placenta. nih.govnih.gov

Limited data indicate that this compound is found in amniotic fluid and fetal blood. viivhealthcare.com The ratio of this compound in amniotic fluid to that in maternal plasma has been reported as 1.5. hiv.gov Cord blood-to-maternal plasma ratios at birth are approximately 0.80, indicating high placental transfer to the fetus. hiv.gov The pharmacokinetics of this compound in pregnant women during the last trimester are similar to those in non-pregnant adults. europa.eu

Metabolic Pathways and Clearance

This compound is primarily cleared from the body through metabolism and subsequent excretion. ontosight.aiiarc.fr this compound is metabolized primarily along three separate pathways. iarc.fr

Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Enzymes in Glucuronidation

The major metabolic pathway for this compound is first-pass hepatic glucuronidation, resulting in the formation of an inactive glucuronide metabolite, 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV). drugbank.commims.comviivhealthcare.comiarc.frnih.govresearchgate.netnih.gov This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, primarily UGT2B7. drugbank.comontosight.ainih.govasm.orgsolvobiotech.comresearchgate.netjst.go.jp Glucuronidation is a Phase II metabolic process that conjugates the drug with UDP-glucuronic acid, making it more polar and facilitating its excretion in urine and bile. solvobiotech.com The extent of glucuronidation by UGT can range from 60% to 75% in humans. researchgate.net

Compared to this compound, the glucuronide metabolite (GZDV) has an area under the curve approximately 3-fold greater. drugbank.com

Another metabolic pathway involves the reduction of the azido (B1232118) moiety to form 3′-amino-3′-deoxythymidine (AMT). drugbank.comiarc.frnih.govnih.gov This metabolite is formed to varying extents in different tissues and represents about 2% of the total dose in the urine. iarc.fr AMT formation is likely mediated by cytochrome P450 isozymes and NADPH-cytochrome P450 reductase. nih.govnih.gov Peak plasma concentrations of AMT are approximately 10-15% of those of this compound in patients. nih.gov

Intracellularly, this compound is phosphorylated to its active metabolites, including this compound monophosphate (AZT-MP), this compound diphosphate (AZT-DP), and the pharmacologically active this compound triphosphate (AZT-TP). mims.commims.comresearchgate.netnih.gov This phosphorylation is essential for its antiviral activity. nih.gov The initial phosphorylation to AZT-MP is catalyzed by cellular thymidine (B127349) kinase. nih.gov

Approximately 95% of a total dose of this compound is recovered in the urine, with 15-20% excreted as unchanged drug. iarc.fr The major pathway of elimination is glucuronidation with renal excretion, accounting for about 65-75% of the total dose. iarc.fr The renal clearance rate for this compound has been reported to be about 12 L/h, while that for the glucuronide metabolite is about 18 L/h. iarc.fr These values can be reduced in patients with compromised renal function. iarc.fr

The elimination half-life of this compound is approximately 1 hour, with a range of 0.5 to 3 hours. wikipedia.orgmims.comviivhealthcare.comiarc.fr The elimination half-life in amniotic fluid has been observed to be significantly longer, around 13 hours. iarc.fr

Pharmacokinetic Parameters of this compound

| Parameter | Value (Adults) | Source |

| Oral Bioavailability | ~65% (Range 52-75%) | drugbank.commims.comviivhealthcare.com |

| Time to Peak Plasma Conc. | 0.5-1.5 hours | mims.commims.com |

| Plasma Protein Binding | 25-38% | mims.commims.comviivhealthcare.comiarc.fr |

| CSF:Plasma Ratio (2-4 hrs) | ~0.5 | viivhealthcare.com |

| Elimination Half-Life (Plasma) | 0.5-3 hours | wikipedia.orgmims.comviivhealthcare.comiarc.fr |

| Elimination Half-Life (Amniotic Fluid) | ~13 hours | iarc.fr |

| Urinary Excretion (Unchanged) | 15-20% | iarc.fr |

| Urinary Excretion (Glucuronide) | 65-75% | iarc.fr |

| Renal Clearance (this compound) | ~12 L/h | iarc.fr |

| Renal Clearance (Glucuronide) | ~18 L/h | iarc.fr |

Metabolic Pathways of this compound

| Pathway | Description | Major Enzyme(s) Involved | Primary Metabolite(s) |

| Glucuronidation | Conjugation with glucuronic acid | UGT enzymes (primarily UGT2B7) | This compound glucuronide (GZDV) |

| Reduction | Reduction of the azido group | CYP450 isozymes, NADPH-CYP450 reductase | 3′-amino-3′-deoxythymidine (AMT) |

| Phosphorylation | Intracellular conversion to active forms | Cellular kinases (Thymidine kinase, etc.) | This compound monophosphate, diphosphate, and triphosphate |

Contribution of Intracellular Phosphorylation to Overall Clearance

This compound functions as a prodrug, necessitating intracellular phosphorylation to its active form, this compound triphosphate (ZDV-TP), to exert its antiviral effects. This metabolic activation occurs within target cells, primarily lymphocytes, through a series of kinase-mediated steps pharmgkb.orghiv.govasm.orgasm.org. The process involves the conversion of ZDV to this compound monophosphate (ZDV-MP) by thymidine kinase, followed by the conversion of ZDV-MP to this compound diphosphate (ZDV-DP) by thymidylate kinase, which is considered the rate-limiting step. Finally, ZDV-DP is converted to the active ZDV-TP by nucleoside diphosphate kinase pharmgkb.org.

Excretion Pathways and Organ-Specific Clearance

This compound is primarily eliminated from the body through a combination of hepatic metabolism and renal excretion hiv.govviivhealthcare.comeuropa.eu.

The major metabolic pathway for this compound is hepatic glucuronidation, resulting in the formation of an inactive metabolite, 3'-azido-3'-deoxy-5'-glucuronylthymidine (G-ZDV) hiv.govviivhealthcare.comeuropa.euasm.org. This glucuronide metabolite is then predominantly eliminated via the kidneys hiv.govviivhealthcare.com.

Renal excretion plays a significant role in the elimination of both unchanged this compound and its glucuronide metabolite hiv.govviivhealthcare.comeuropa.eunih.gov.

Renal Elimination Mechanisms (e.g., Tubular Secretion)

Renal clearance of this compound is estimated to be approximately 400 mL/min/70 kg, which exceeds the typical glomerular filtration rate, indicating the involvement of active tubular secretion by the kidneys viivhealthcare.comeuropa.euamazonaws.com. While this compound is considered a weak organic anion, the presence of an azido group and a high pKa may confer zwitterionic properties, suggesting the involvement of multiple membrane transporters in its renal tubular secretion nih.govscholaris.ca. Studies have indicated that both organic cation and organic anion transporters in the kidney may be involved in ZDV tubular transport nih.govscholaris.ca. Specifically, transporters such as SLC28A1, SLC28A3, SLC22A6 (OAT1), SLC22A7 (OAT2), SLC22A8 (OAT3), and SLC22A11 have been implicated in renal ZDV transport pharmgkb.org. MRP4 (ABCC4), an efflux transporter located at the brush-border membrane of proximal renal tubular cells, also appears to play a role in the renal excretion of antiviral agents, including this compound mdpi.comkarger.com.

Impact of Hepatic and Renal Impairment on this compound Disposition

Hepatic and renal impairment can significantly impact the disposition of this compound.

In patients with hepatic impairment, particularly cirrhosis, accumulation of this compound may occur due to decreased glucuronidation, the primary metabolic pathway viivhealthcare.comeuropa.euamazonaws.comoup.commedsafe.govt.nz. Limited data in patients with cirrhosis suggest that impaired formation of the glucuronide metabolite can lead to increased this compound exposure asm.org.

Renal impairment leads to increased concentrations of both this compound and its glucuronide metabolite due to decreased clearance europa.eumedsafe.govt.nz. In patients with severe renal impairment, the apparent oral clearance of this compound has been reported to be approximately 50% of that in individuals with normal renal function amazonaws.com. Hemodialysis and peritoneal dialysis have been reported to have no significant effect on this compound elimination, although hemodialysis may be more efficient in eliminating the glucuronide metabolite than peritoneal dialysis viivhealthcare.com.

Population Pharmacokinetic Variability and Predictive Factors

Substantial intersubject pharmacokinetic variability has been observed for this compound oup.comoup.comnih.gov. Population pharmacokinetic studies aim to identify factors contributing to this variability.

In HIV-infected children, body weight has been identified as a significant factor influencing the apparent elimination clearance and volume of distribution of this compound asm.orgnih.govresearchgate.net.

Data from studies in infants have shown that this compound elimination is reduced in younger infants compared to older infants and children, likely due to reduced hepatic and renal clearance asm.org. In premature neonates, this compound clearance is low and the half-life is prolonged, but clearance increases and half-life decreases with postnatal age asm.org.

While large intraindividual variability has been associated with this compound pharmacokinetics, factors beyond age and weight, such as concomitant medications and individual differences in metabolic enzyme activity and transporter expression, likely contribute to the observed variability asm.orgnih.govscholaris.canih.gov.

Pharmacodynamic Correlations with Clinical Outcomes